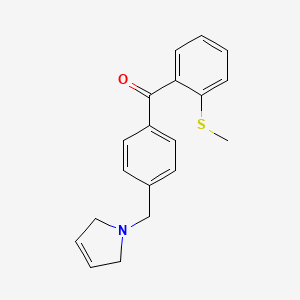

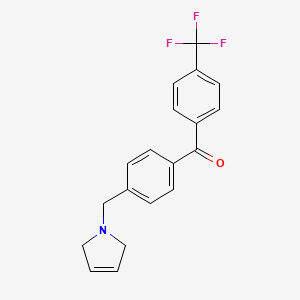

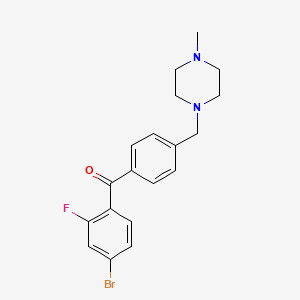

![molecular formula C17H23NO3 B1325699 Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate CAS No. 898771-02-3](/img/structure/B1325699.png)

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate, also known as Nootkatone, is a terpene that has gained interest for its unique properties. It has a molecular formula of C17H23NO3 and an average mass of 289.369 Da .

Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate consists of 17 carbon atoms, 23 hydrogen atoms, and 3 oxygen atoms .Scientific Research Applications

-

Neuroprotective and Anti-neuroinflammatory Agents

- Field : Pharmaceutical Research

- Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. These compounds have shown promising neuroprotective and anti-inflammatory properties .

- Methods : The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

-

Synthesis of Heterocycles

- Field : Organic Chemistry

- Application : Synthesis of ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate, identified by the laboratory code LaSOM® 293 .

- Methods : The compound was synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .

- Results : The product LaSOM® 293 was obtained with a yield of 84% .

- Synthesis of Functionalized Pyrrole Derivatives

- Field : Organic Chemistry

- Application : A fast and convenient method for synthesis of some new functionalized pyrrole derivatives have been described via a three-component reaction between arylglyoxals, Meldrum’s acid and ethyl 2-chloro-3-(arylamino)but-2-enoate derivatives in excellent yields .

- Methods : A mixture of arylglyoxal, Meldrum’s acid and ethyl 2-chloro-3-(arylamino)butenoats were stirred in ethanol as a green solvent at room temperature. After one hour a solid product was separated from the reaction mixture. Simple filtration of this solid and its washing with ethanol afforded pure products .

- Results : The structure of the products was proved by elemental analysis and IR and NMR spectral data .

-

Synthesis of Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Field : Organic Chemistry

- Application : A method for the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been described .

- Methods : The reaction involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol. The mixture was treated with concentrated hydrochloric acid and heated to reflux for 5–6 hours .

- Results : The reaction mixture was cooled to room temperature, and the product was separated .

-

Synthesis of Polyfunctionalized Pyrroles

- Field : Organic Chemistry

- Application : A method for the synthesis of new functionalized pyrrole derivatives has been described. This involves a three-component reaction between arylglyoxals, Meldrum’s acid and ethyl 2-chloro-3-(arylamino)but-2-enoate derivatives .

- Methods : A mixture of arylglyoxal, Meldrum’s acid and ethyl 2-chloro-3-(arylamino)but-2-enoats were stirred in ethanol at room temperature. After one hour a solid product was separated from the reaction mixture .

- Results : The structure of the products was proved by elemental analysis and IR and NMR spectral data .

properties

IUPAC Name |

ethyl 4-oxo-4-[3-(pyrrolidin-1-ylmethyl)phenyl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-2-21-17(20)9-8-16(19)15-7-5-6-14(12-15)13-18-10-3-4-11-18/h5-7,12H,2-4,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQNDXIGUZVPLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643230 |

Source

|

| Record name | Ethyl 4-oxo-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate | |

CAS RN |

898771-02-3 |

Source

|

| Record name | Ethyl γ-oxo-3-(1-pyrrolidinylmethyl)benzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

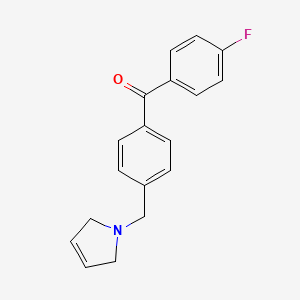

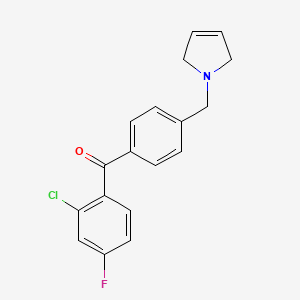

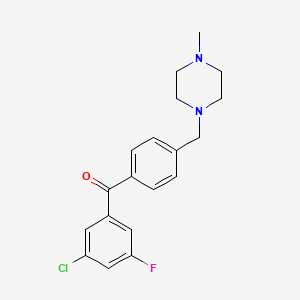

![Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325624.png)

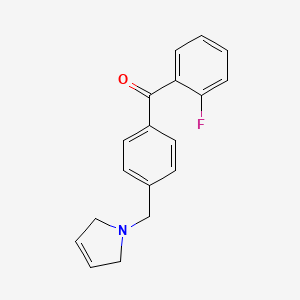

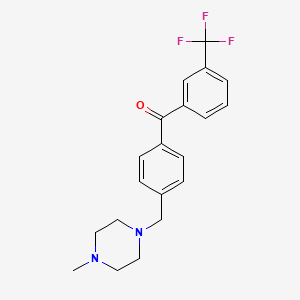

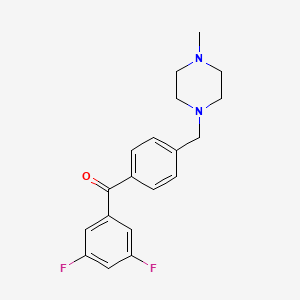

![Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325625.png)

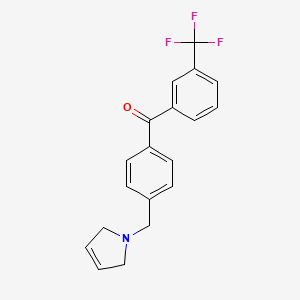

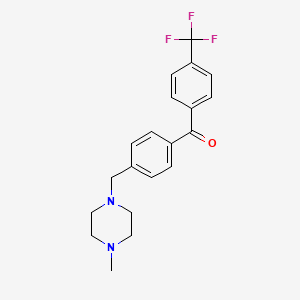

![Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325626.png)